Methyl 4-amino-3-cyanobenzoate
Description
Overview of Methyl 4-Amino-3-Cyanobenzoate's Significance in Advanced Chemical Synthesis
This compound is a polysubstituted aromatic compound of significant interest in advanced chemical synthesis. Its structure, featuring an amino group, a cyano group, and a methyl ester group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable building block for constructing complex heterocyclic systems and other elaborate molecular architectures.
The amino group can act as a nucleophile or be transformed into various other functionalities, while the cyano group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The methyl ester provides a handle for modification through hydrolysis, amidation, or reduction. This versatility allows for its use as a key intermediate in the synthesis of more complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. For example, the core structure is related to precursors used in the synthesis of quinazolinones, a class of compounds investigated for their broad pharmacological activities, including anticancer effects. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 159847-80-0 sigmaaldrich.cn |
| Molecular Formula | C₉H₈N₂O₂ sigmaaldrich.cnamericanelements.com |
| Molecular Weight | 176.17 g/mol sigmaaldrich.cnamericanelements.com |
| IUPAC Name | This compound sigmaaldrich.cnamericanelements.com |
| Physical Form | Solid sigmaaldrich.cn |
| Melting Point | 63-64 °C americanelements.com |
| Purity | Typically ≥98% sigmaaldrich.cn |
| Storage Temperature | 2-8°C, protect from light sigmaaldrich.cn |
Historical Context and Evolution of Aminocyanobenzoate Research
The investigation of aminobenzoate derivatives has a rich history rooted in medicinal chemistry and the systematic exploration of structure-activity relationships. Early research often focused on simpler analogs, such as para-aminobenzoic acid (PABA) and its esters, which were recognized for their biological significance. The evolution of this field saw a progressive increase in the complexity of the target molecules as synthetic methodologies became more sophisticated.
The introduction of multiple, electronically distinct substituents, such as the cyano group in aminocyanobenzoates, marked a significant step forward. This allowed researchers to fine-tune the electronic properties of the aromatic ring, influencing the compound's reactivity and potential biological interactions. While specific historical records for this compound are not extensively documented in early literature, its development can be seen as a logical progression within the broader historical context of aminobenzoic acid research, which aimed to create novel molecular frameworks for pharmaceutical and materials science applications. ontosight.ai The journey from simple benzoates to complex, multifunctional molecules like this compound reflects the advancing capabilities and goals of organic synthesis.
Current Research Trajectories and Future Directions for this compound in Academia
Current academic research leverages this compound as a strategic starting material and building block. Its trifunctional nature is highly valued in the synthesis of heterocyclic compounds, which are central to many areas of medicinal chemistry. A significant research trajectory involves its use in creating substituted quinazolines and related fused heterocyclic systems. mdpi.com These scaffolds are of high interest due to their presence in numerous biologically active compounds.
Future research is likely to expand its application into materials science. Compounds with cyano and amino functionalities are often explored for their potential in creating dyes, pigments, and organic semiconductors. chemscene.com The specific arrangement of donor (amino) and acceptor (cyano) groups on the benzene ring could lead to interesting optical and electronic properties, making it a candidate for studies in nonlinear optics or as a component in organic light-emitting diodes (OLEDs). Furthermore, its role as a versatile intermediate suggests its continued use in the development of novel small-molecule libraries for drug discovery, targeting a wide range of diseases. Related aminobenzoate structures have been employed in the synthesis of agents for neurodegenerative diseases like Alzheimer's, indicating a potential research avenue for derivatives of this compound. pharmaffiliates.com
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Amino Group (-NH₂) | Diazotization, Sandmeyer Reaction | Halogenated or otherwise substituted cyanobenzoates |
| Amino Group (-NH₂) | Acylation | N-Acyl derivatives |
| Cyano Group (-C≡N) | Hydrolysis | 4-Amino-3-carboxybenzoic acid methyl ester |
| Cyano Group (-C≡N) | Reduction | 4-Amino-3-(aminomethyl)benzoic acid methyl ester |
| Ester Group (-COOCH₃) | Hydrolysis (acidic or basic) | 4-Amino-3-cyanobenzoic acid |
| Ester Group (-COOCH₃) | Amidation | 4-Amino-3-cyanobenzamides |
| Multiple Groups | Cyclocondensation | Fused heterocyclic systems (e.g., quinazolinones) mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXZVQTLYMWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439911 | |
| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-80-0 | |
| Record name | Methyl 4-amino-3-cyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Amino 3 Cyanobenzoate and Its Structural Analogs
Strategic Approaches to Aminobenzoate Ester Formation
The construction of the aminobenzoate ester framework is a foundational aspect of synthesizing methyl 4-amino-3-cyanobenzoate. This involves established chemical transformations that are tailored to achieve the desired substitution pattern.
Esterification Reactions of Carboxylic Acid Precursors
A primary method for the formation of the methyl ester group in aminobenzoates is the Fischer esterification of the corresponding carboxylic acid precursor. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), to yield the methyl ester and water. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent. sciencemadness.org
A typical procedure for the synthesis of a methyl aminobenzoate, such as methyl 4-aminobenzoate, involves the reaction of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. sciencemadness.org The mixture is typically heated under reflux to achieve a reasonable reaction rate and yield.
| Reaction | Reactants | Catalyst | Solvent | Conditions | Yield |
| Fischer Esterification | 4-Aminobenzoic Acid, Methanol | Sulfuric Acid | Methanol (excess) | Reflux | ~64% |
An alternative approach involves a two-stage process where 4-aminobenzoic acid is first treated with potassium carbonate in a solvent like N,N-dimethyl acetamide at elevated temperatures, followed by the addition of methyl salicylate. chemicalbook.com
Regioselective Introduction of the Cyano Functionality
The introduction of a cyano group onto an aromatic ring, particularly at a specific position relative to existing substituents, requires a regioselective approach. The Sandmeyer reaction is a well-established and versatile method for this transformation. nih.gov This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. nih.gov
For the synthesis of compounds like this compound, a plausible strategy would involve starting with an appropriately substituted aminobenzoate and introducing the cyano group via the Sandmeyer reaction. For instance, starting with methyl 4-aminobenzoate, the amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with copper(I) cyanide would then introduce the cyano group. The directing effects of the amino and ester groups on the aromatic ring play a crucial role in determining the position of the incoming cyano group.
The efficiency of the Sandmeyer cyanation can be influenced by various factors, including the reaction temperature, pH, and the nature of the copper catalyst. scirp.org Careful control of these parameters is essential to maximize the yield of the desired cyanobenzoate and minimize the formation of by-products. scirp.org
Advanced Amination and Nitro-Group Reduction Strategies
The amino group is a key functionality in this compound. While direct amination of an aromatic ring can be challenging, a more common and reliable strategy involves the reduction of a nitro group. This approach allows for the introduction of a nitrogen-containing functional group at a specific position via electrophilic aromatic nitration, followed by its conversion to an amino group.
A variety of reagents and catalytic systems are available for the reduction of aromatic nitro compounds to their corresponding amines. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. Other reducing agents like iron, zinc, or tin(II) chloride in acidic media are also effective.
For instance, a synthetic route to a structural analog, methyl 4-amino-3-methylbenzoate, involves the catalytic hydrogenation of methyl 3-methyl-4-nitrobenzoate. This reaction is typically carried out in methanol using a palladium on carbon catalyst under a hydrogen atmosphere.
| Reaction | Starting Material | Reagents | Catalyst | Solvent | Yield |
| Nitro Reduction | Methyl 3-methyl-4-nitrobenzoate | Hydrogen gas | Palladium on Carbon | Methanol | High |
Targeted Synthesis of this compound
The specific synthesis of this compound involves a sequence of reactions that strategically build the molecule from simpler precursors.
Precursor-Based Synthetic Routes and Intermediate Transformations
A logical and common synthetic pathway to this compound would likely commence with a readily available starting material such as 4-aminobenzoic acid or a derivative thereof.
Route 1: Starting from 4-Aminobenzoic Acid
Esterification: The first step would be the conversion of 4-aminobenzoic acid to its methyl ester, methyl 4-aminobenzoate, via Fischer esterification as described in section 2.1.1.
Diazotization and Cyanation: The resulting methyl 4-aminobenzoate would then undergo a Sandmeyer reaction. The primary amino group is first converted to a diazonium salt using sodium nitrite and a mineral acid at low temperatures. This intermediate is then reacted with a cyanide source, such as copper(I) cyanide, to introduce the cyano group at the 3-position, yielding this compound.
Route 2: Starting from a Nitro Precursor
Nitration: An alternative approach could begin with a suitable benzoic acid derivative that is first nitrated to introduce a nitro group at the desired position.
Esterification: The nitro-substituted benzoic acid would then be esterified to its methyl ester.
Nitro Reduction: The nitro group is subsequently reduced to an amino group using one of the methods outlined in section 2.1.3.
Cyanation: Finally, the resulting aminobenzoate can be converted to the target compound via a Sandmeyer reaction.
Multi-Step Reaction Sequences and Process Optimization
For a multi-step synthesis, the optimization of each individual reaction is critical. For the Fischer esterification step, factors such as the reaction time, temperature, and the concentration of the acid catalyst can be adjusted to maximize the yield of the methyl ester. In the Sandmeyer reaction, the temperature control during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. The choice of the cyanide source and the copper catalyst, as well as the reaction solvent, can also significantly impact the efficiency of the cyanation step.
Purification of the intermediates at each stage is also an important consideration. Techniques such as recrystallization, distillation, or column chromatography may be employed to ensure that the starting material for the subsequent step is of high purity, which can prevent the formation of side products and simplify the final purification of this compound.
Catalytic Methods in this compound Synthesis
The synthesis of this compound, an important intermediate in organic synthesis, often relies on catalytic methods to ensure high efficiency, selectivity, and yield. Catalysis can be broadly divided into homogeneous and heterogeneous approaches, each offering distinct advantages for specific transformations required to construct the target molecule, such as esterification, cyanation, and the introduction or modification of the amino group.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is frequently employed for the synthesis of benzoate (B1203000) esters and for precise functional group transformations. The synthesis of the methyl ester group is typically achieved through the esterification of the corresponding carboxylic acid.
Esterification: The direct esterification of 4-amino-3-cyanobenzoic acid with methanol is commonly catalyzed by strong mineral acids like sulfuric acid or hydrochloric acid. These proton acids activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Alternatively, reagents like thionyl chloride or oxalyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol. chemicalbook.com
Functional Group Interconversions: Homogeneous catalysts are also pivotal for interconversions of functional groups on the aromatic ring. For instance, a cyano group can be introduced onto an aromatic ring through reactions like the Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide. Modern advancements have led to catalytic versions using palladium or nickel complexes. For structural analogs, phase-transfer catalysts such as cetyl trimethylammonium bromide, PEG-400, or crown ethers have been utilized in nucleophilic substitution reactions to generate aldehyde precursors, which are then converted to the nitrile. google.comgoogle.com
Ruthenium-based homogeneous catalysts, such as [Ru(p-cymene)Cl2]2, are effective for the hydroboration of nitriles to amines using reagents like pinacolborane, demonstrating a pathway for functional group manipulation under relatively mild conditions. organic-chemistry.org Another example is the use of a ruthenium-catalyzed transfer-hydrogenation process with isopropanol serving as both solvent and reducing agent for the selective reduction of aromatic nitriles to primary amines. organic-chemistry.org
Table 1: Examples of Homogeneous Catalysis in the Synthesis of Benzoate Analogs
| Reaction Type | Catalyst System | Substrate Example | Product Example | Key Features |
| Esterification | Sulfuric Acid / Methanol | 4-Aminobenzoic acid | Methyl 4-aminobenzoate | Standard acid catalysis. chemicalbook.com |
| Aldehyde Synthesis | Hexamethylenetetramine / Phase-Transfer Catalyst (e.g., PEG-400) | 3-Chloromethyl methyl benzoate | 3-Formyl methyl benzoate | Nucleophilic substitution followed by hydrolysis. google.com |
| Nitrile Reduction | Ruthenium Complex / Isopropanol | Aromatic Nitrile | Primary Amine | Transfer-hydrogenation process. organic-chemistry.org |
| Cyanation | Palladium(II) acetate / Ligands | Aryl Halide | Aryl Nitrile | Transition-metal catalyzed cyanation. |
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and process simplification, making it highly suitable for industrial applications. These catalysts, typically solid materials, are crucial for derivatization reactions in the synthesis of aminocyanobenzoates.
A key transformation in the synthesis of the target molecule is often the reduction of a nitro group precursor, such as methyl 4-nitro-3-cyanobenzoate. This selective reduction to an amino group, while leaving the cyano and ester functionalities intact, is a classic example of heterogeneous catalytic hydrogenation.
Common Heterogeneous Catalysts Include:
Palladium on Carbon (Pd/C): Widely used for the hydrogenation of nitro groups under hydrogen gas. It offers excellent activity and selectivity.
Platinum on Carbon (Pt/C): Another effective catalyst for nitro group reduction, sometimes offering different selectivity compared to palladium.
Raney Nickel: A cost-effective catalyst used for various hydrogenation reactions, including the reduction of nitriles to amines and desulfurization processes. orgsyn.orgstudymind.co.uk
Ruthenium on Alumina (Ru/Al2O3): This catalyst has been shown to be effective for the oxidation of primary amines to nitriles, representing a potential route for derivatization on a precursor molecule. organic-chemistry.org
The derivatization of aminocyanobenzoates can also involve reactions on the amino group itself. For example, reductive amination to introduce further substituents can be carried out using a metal catalyst and a carbonyl compound.
Table 2: Heterogeneous Catalysts in Relevant Transformations
| Catalyst | Reaction Type | Reactant(s) | Product | Typical Conditions |
| Pd/C | Nitro Group Reduction | Methyl 4-nitro-3-cyanobenzoate, H₂ | This compound | Methanol/Ethanol solvent, RT-50°C |
| Raney Nickel | Nitrile Reduction | Aromatic Nitrile, H₂ | Primary Amine | High pressure and temperature. studymind.co.uk |
| Ru/Al₂O₃ | Amine Oxidation | Primary Amine | Nitrile | Requires an oxidizing agent. organic-chemistry.org |
| Monolith-SO₃H | Esterification | 4-Cyanobenzoic acid, Methanol | Methyl 4-cyanobenzoate (B1228447) | Toluene, 80°C. chemicalbook.com |
The rational design of catalysts is critical for optimizing the synthesis of complex molecules like this compound, where multiple functional groups require high chemo-selectivity. Catalyst performance is evaluated based on activity (reaction rate), selectivity (formation of the desired product over side products), and stability (lifespan of the catalyst).
Key Aspects of Catalyst Design:
Active Site Engineering: For metal catalysts, the nature of the active site is paramount. In the selective hydrogenation of a nitro group in the presence of a nitrile, the catalyst must be designed to favor the adsorption and activation of the nitro group over the nitrile. This can be achieved by controlling the metal particle size, its electronic properties, or by using bimetallic alloys. researchgate.net
Support Materials: The support (e.g., activated carbon, alumina, silica, zeolites) plays a crucial role. It disperses the active metal, prevents sintering, and can influence the reaction through metal-support interactions. nrel.gov For instance, a support with specific porosity can control reactant access to the active sites, enhancing selectivity.
Promoters: The addition of promoters can significantly enhance catalyst performance. In ammonia synthesis, alkali metals are known to be essential promoters for iron-based catalysts, accelerating the reaction rate. rsc.org A similar strategy could be applied to enhance the activity or selectivity of catalysts used for aminocyanobenzoate synthesis.
Performance Evaluation: Catalyst performance is rigorously tested under various reaction conditions (temperature, pressure, substrate concentration). Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) are used to characterize the catalyst's physical and chemical properties before and after the reaction to understand structure-activity relationships. rsc.org Kinetic studies help determine the reaction mechanism and activation energy, providing insights for further catalyst optimization. rsc.org For example, a lower activation energy for a desired reaction pathway indicates a more efficient catalyst. rsc.org
Table 3: Strategies in Catalyst Design and Their Intended Impact
| Design Strategy | Example | Desired Outcome for Synthesis |
| Active Site Modification | Doping a primary metal catalyst with a second metal (alloying). researchgate.net | Enhance selectivity for nitro group reduction without affecting the nitrile group. |
| Support Selection | Using a mesoporous carbon support. rsc.org | High dispersion of metal nanoparticles, improved stability, and reactant accessibility. |
| Use of Promoters | Addition of alkali metals (e.g., K, Cs) to a metal catalyst. rsc.org | Increased catalytic activity, allowing for milder reaction conditions. |
| Control of Nanostructure | Synthesizing metal nanoparticles of a specific size range (e.g., 5-50 nm). rsc.org | Optimize the number of active sites and turnover frequency. |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, improving energy efficiency, and intensifying processes to reduce waste and resource consumption.
The choice of solvent is a major contributor to the environmental impact of a chemical process. Green chemistry encourages the reduction or elimination of volatile organic compounds (VOCs).
Aqueous Media: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Research on related syntheses has shown that condensation reactions to form C=N bonds can be performed efficiently in a water-dichloromethane biphasic system at room temperature, often without the need for a catalyst. nih.gov This approach, which can yield products in over 95% yield, demonstrates the potential for using water as a primary solvent component in steps leading to aminocyanobenzoate derivatives. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) is another highly effective green strategy. For the synthesis of nitriles from aldehydes, a one-pot reaction using a deep eutectic mixture of choline chloride and urea as a catalyst can be performed under solvent-free conditions, providing excellent yields. organic-chemistry.org Such methodologies minimize waste and simplify product purification.
A green synthesis for methyl 3-cyanobenzoate has been developed from methyl 3-formylbenzoate and hydroxylamine hydrochloride, where the optimization of solvent (ethanol) and reagent ratios led to a yield of 95.1%. researchgate.net This highlights how careful optimization can reduce solvent use and improve process efficiency.
Reducing energy consumption is a core principle of green chemistry. This is often achieved by designing reactions that can be conducted at ambient temperature and pressure or by using alternative energy sources to improve efficiency.
Mild Reaction Conditions: The development of highly active catalysts allows reactions to proceed under milder conditions, thereby reducing energy inputs. For example, a protocol for forming C=N bonds in an aqueous co-solvent system proceeds rapidly (5-60 minutes) at room temperature without any catalyst, showcasing an exceptionally energy-efficient transformation. nih.gov In contrast, traditional methods often require heating for extended periods.
Process Intensification: This involves developing new methods and equipment to dramatically improve manufacturing processes.
Microwave-Assisted Synthesis: Microwave heating is an energy-efficient technique that directly heats the reaction mixture, leading to rapid temperature increases, shorter reaction times, and often higher yields compared to conventional heating. nih.gov
Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer better control over reaction parameters, improved safety, and higher throughput. A continuous flow method for the ruthenium-catalyzed reduction of aromatic nitriles has been successfully developed, demonstrating the applicability of this technology. organic-chemistry.org
By prioritizing catalytic methods over stoichiometric reagents, industrial processes can significantly reduce waste. For instance, using catalytic hydrogenation with H₂ is far more atom-economical than using reducing agents like lithium aluminum hydride, which is a key consideration in large-scale production. studymind.co.uk
Sustainable Reagent Selection and Waste Minimization Strategies
The growing emphasis on green chemistry has spurred the development of synthetic methodologies that prioritize the use of less hazardous materials and the minimization of waste. In the context of synthesizing this compound and its analogs, this translates to the careful selection of reagents and the implementation of strategies to reduce environmental impact. The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and solvents, provide a framework for creating more sustainable synthetic routes. yale.edugctlc.orgacs.orgmsu.edugreenchemistry-toolkit.org
Eco-Friendly Cyanating Agents
A significant area of improvement in the synthesis of aromatic nitriles lies in the replacement of highly toxic cyanide sources, such as sodium cyanide (NaCN) and potassium cyanide (KCN), with safer alternatives.
Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) : This inorganic complex has emerged as a promising non-toxic and environmentally benign cyanating agent. researchgate.net Its use in copper-catalyzed cyanation of aryl bromides avoids the need for precious and more toxic palladium catalysts. researchgate.net
Zinc Cyanide (Zn(CN)2) : While still requiring careful handling, zinc cyanide is considerably less toxic than alkali metal cyanides. It has been successfully employed in palladium-catalyzed cyanations of aryl halides in aqueous media, which further enhances the green credentials of the process. acs.org
1,4-Dicyanobenzene : In innovative approaches, 1,4-dicyanobenzene has been used as a cyanating agent in nickel-catalyzed reactions promoted by visible light, offering a metal- and cyanide-free (in the traditional sense) pathway to aromatic nitriles. organic-chemistry.org
Dimethylmalononitrile (DMMN) : This commercially available and bench-stable reagent allows for the electrophilic cyanation of aryl Grignard or lithium reagents, avoiding the use of transition metals and toxic cyanide salts. organic-chemistry.org
| Cyanating Agent | Formula | Key Advantages | Considerations |
| Potassium Hexacyanoferrate(II) | K4[Fe(CN)6] | Non-toxic, environmentally benign | Often requires a catalyst |
| Zinc Cyanide | Zn(CN)2 | Less toxic than NaCN/KCN, commercially available | Still toxic, requires careful handling |
| 1,4-Dicyanobenzene | C6H4(CN)2 | Avoids traditional toxic cyanide sources | Requires specific catalytic systems (e.g., Ni-catalyzed, light-promoted) |
| Dimethylmalononitrile | CH2(CN)2 | Bench-stable, avoids transition metals and toxic cyanides | Used with organometallic reagents |
Sustainable Catalytic Systems and Solvents
Catalysis : The move from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. acs.org In the synthesis of benzonitriles, the use of copper catalysts in place of more expensive and potentially more toxic palladium catalysts is a notable advancement. researchgate.net Furthermore, the development of recyclable catalysts, such as arginine-based palladium/CoFe2O4 nanomagnetic catalysts, offers a pathway to reduce waste and catalyst loading. rsc.org
Greener Solvents : The ideal green synthesis would be solvent-free. researchgate.net When a solvent is necessary, the use of water, or bio-based solvents like eucalyptol, is preferred over volatile organic compounds (VOCs). researchgate.netarkat-usa.org Palladium-catalyzed cyanation of aryl halides has been successfully demonstrated in aqueous media, reducing the reliance on organic solvents. acs.org
Waste Minimization through Process Optimization
A holistic approach to waste minimization involves optimizing the entire synthetic process. This can be illustrated by a green synthesis approach for methyl 3-cyanobenzoate, a structural analog of the target compound. researchgate.net The process involves a one-pot oximation and dehydration of methyl 3-formylbenzoate. By optimizing reaction conditions such as reagent stoichiometry and temperature, a high yield (95.1%) of the desired product was achieved with minimal waste. researchgate.net Acetic anhydride was used as the dehydrating agent, and the product was purified by simple washing, filtration, and recrystallization, avoiding complex and solvent-intensive purification methods. researchgate.net
| Green Strategy | Example | Benefits |
| Safer Reagents | Use of K4[Fe(CN)6] instead of NaCN | Reduced toxicity and environmental impact |
| Catalysis | Copper-catalyzed cyanation | Avoids precious and more toxic metals like palladium |
| Recyclable Catalysts | Nanomagnetic Pd/CoFe2O4 | Reduced catalyst waste and cost |
| Greener Solvents | Water, Eucalyptol, or solvent-free | Reduced VOC emissions and environmental pollution |
| Process Intensification | One-pot reactions | Reduced reaction time, energy consumption, and waste |
The application of these sustainable principles to the synthesis of this compound can significantly reduce its environmental footprint. For instance, a potential green route could involve the cyanation of a suitable precursor, such as methyl 4-amino-3-halobenzoate, using a non-toxic cyanating agent like K4[Fe(CN)6] with a copper catalyst in a green solvent.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. In methyl 4-amino-3-cyanobenzoate, the aromatic protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups.
The expected ¹H NMR spectrum would show a singlet for the three equivalent protons of the methyl ester group. The amino group protons would likely appear as a broad singlet. The three aromatic protons are in different chemical environments and would exhibit distinct signals. Based on the analysis of similar compounds, the proton ortho to the amino group (H-5) is expected to be the most shielded (lowest chemical shift), while the proton situated between the two electron-withdrawing groups (H-2) would be the most deshielded (highest chemical shift).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | 2H |
| H-5 | 6.7 - 6.9 | Doublet (d) | 1H |
| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H |
| H-2 | 7.9 - 8.1 | Doublet (d) | 1H |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents. For this compound, nine distinct signals are expected.
The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The carbon attached to the amino group (C-4) will be significantly shielded, while the carbons attached to the cyano (C-3) and ester (C-1) groups will be deshielded. The cyano carbon itself also has a characteristic chemical shift. Data from related compounds like methyl 4-cyanobenzoate (B1228447) and 4-aminobenzoic acid help in predicting these shifts. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OC H₃ | 51 - 53 |
| C-5 | 115 - 117 |
| C-3 | 110 - 112 |
| -C N | 117 - 119 |
| C-1 | 121 - 123 |
| C-6 | 133 - 135 |
| C-2 | 135 - 137 |
| C-4 | 152 - 154 |
| -C =O | 165 - 167 |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. oup.com For this compound, a COSY spectrum would be expected to show a cross-peak between the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. oup.com An HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methyl protons to the methoxy (B1213986) carbon. This is invaluable for definitively assigning the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. oup.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O). The aromatic proton H-2 would show correlations to C-3, C-4, and C-6. Similarly, H-5 would correlate to C-3 and C-1. These long-range correlations are essential to piece together the entire molecular framework and unambiguously assign all quaternary carbons, including the ester carbonyl, the cyano carbon, and the substituted C-1, C-3, and C-4 atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The amino group (-NH₂) typically exhibits two sharp bands corresponding to symmetric and asymmetric N-H stretching in the region of 3300-3500 cm⁻¹. The cyano group (-C≡N) has a strong, sharp absorption in the 2220-2260 cm⁻¹ range. spectroscopyonline.com The carbonyl group (C=O) of the methyl ester will produce a very strong absorption band around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. libretexts.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) libretexts.orgnih.gov | Expected Raman Shift (cm⁻¹) researchgate.nethoriba.com |
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 | Weak |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Moderate |
| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 (Strong, Sharp) | 2220 - 2260 (Strong) |
| Ester (-COOCH₃) | C=O Stretch | 1720 - 1740 (Very Strong) | Moderate |
| Aromatic Ring | C=C Stretch | 1580 - 1610 | Strong |
| Ester (-COOCH₃) | C-O Stretch | 1250 - 1300 | Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (molecular formula C₉H₈N₂O₂), the calculated monoisotopic molecular weight is approximately 176.06 g/mol . A high-resolution mass spectrum would confirm this exact mass.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show several characteristic losses. The molecular ion peak [M]⁺ at m/z = 176 would be observed. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.
Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion [M - 31]⁺ at m/z = 145, corresponding to the 4-amino-3-cyanobenzoyl cation. This is often a prominent peak for methyl esters.
Loss of the methyl ester group (-•COOCH₃): This would lead to a fragment [M - 59]⁺ at m/z = 117, corresponding to the 2-cyanoaniline radical cation. The presence of the aromatic ring leads to a stable molecular ion.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Fragment | Description |
| 176 | [C₉H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 145 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 117 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
X-ray Crystallography for Solid-State Structural Analysis and Molecular Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as methyl 3,5-dibromo-4-cyanobenzoate and other aminobenzonitrile derivatives, allows for a reasoned prediction of its solid-state characteristics. nih.gov
The molecule is expected to be largely planar due to the sp² hybridization of the benzene (B151609) ring atoms. It would likely crystallize in a common space group such as P-1 (triclinic) or P2₁/c (monoclinic). A key feature of the crystal packing would be intermolecular hydrogen bonding. The hydrogen atoms of the amino group (-NH₂) can act as hydrogen bond donors, forming interactions with the electronegative nitrogen atom of the cyano group (-C≡N) or the carbonyl oxygen atom of the ester group (-C=O) on neighboring molecules. These hydrogen bonds would likely form chains or sheets, playing a significant role in stabilizing the crystal lattice.
Table 5: Predicted Crystallographic Parameters and Features for this compound
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Key Intermolecular Interactions | Hydrogen bonding (N-H···N≡C and/or N-H···O=C) |
| Molecular Packing | Formation of hydrogen-bonded chains or sheets |
Note: Predictions are based on crystallographic data of analogous structures. nih.gov
Crystal Growth Conditions and Quality Assessment
The successful cultivation of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. For small organic molecules like this compound, several standard methods are employed to achieve crystals of sufficient size and quality.
Crystal Growth Techniques: A common and effective method for growing crystals of amino- and cyano-substituted benzene derivatives is slow evaporation of a saturated solution. The choice of solvent is crucial and is typically determined through solubility screening. Solvents in which the compound has moderate solubility, such as ethanol, methanol (B129727), or mixtures like ethyl acetate-hexane, are often ideal candidates. The process involves dissolving the compound in a minimal amount of the chosen solvent, sometimes with gentle heating, and allowing the solvent to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.
Another potential technique is slow cooling , where a saturated solution at an elevated temperature is gradually cooled, reducing the solubility of the compound and promoting crystallization.
Quality Assessment: Once crystals are obtained, their quality is assessed to ensure they are suitable for diffraction studies. This involves:
Visual Inspection: Using an optical microscope, crystals are examined for well-defined faces, transparency, and the absence of visible cracks, inclusions, or twinning.
X-ray Diffraction Screening: A preliminary diffraction experiment is performed to check the crystal's diffraction power and the sharpness of the diffraction spots. A good quality single crystal will produce a clear, ordered diffraction pattern.
| Parameter | Common Method/Technique |
| Growth Method | Slow evaporation from solution |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate/Hexane mixtures |
| Quality Control | Optical Microscopy, Preliminary X-ray Diffraction Screening |
Elucidation of Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound is dictated by the geometry of the benzene ring and the spatial arrangement of its three substituents: an amino (-NH₂), a cyano (-C≡N), and a methyl ester (-COOCH₃) group.
Intermolecular Interactions: The primary intermolecular forces governing the crystal structure are expected to be hydrogen bonds and van der Waals forces. The amino group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) and the carbonyl oxygen of the ester group (-COOCH₃) are potential hydrogen bond acceptors.
Analysis of Crystal Packing Arrangements and Hydrogen Bonding Networks
The crystal packing describes how individual molecules of this compound arrange themselves in the solid state. This arrangement is a direct consequence of the intermolecular interactions discussed previously.
Hydrogen Bonding Networks: The most significant interaction anticipated to direct the crystal packing is the hydrogen bond between the amino group and the cyano group. In many 4-aminobenzonitrile (B131773) structures, these N-H···N hydrogen bonds link molecules into chains or more complex networks. goettingen-research-online.de For instance, in 4-aminobenzonitrile itself, hydrogen bonds form between an amino hydrogen and the cyano nitrogen of adjacent molecules. researchgate.netgoettingen-research-online.de In related structures, each of the two amino hydrogens can bond to the cyano groups of two different neighboring molecules, leading to layered structures. goettingen-research-online.de
Given the structure of this compound, a primary hydrogen bonding motif is expected where one of the N-H protons of the amino group at position 4 forms a hydrogen bond with the nitrogen atom of the cyano group at position 3 of a neighboring molecule. The second N-H proton could potentially form a similar bond with another adjacent molecule or engage in a weaker interaction with the carbonyl oxygen of the methyl ester group. This would lead to the formation of robust one-dimensional chains or two-dimensional sheets.
The table below outlines the expected primary hydrogen bond interactions based on the functional groups present in the molecule.
| Donor Group (Atom) | Acceptor Group (Atom) | Expected Interaction Type | Resulting Motif (Hypothetical) |
| Amino (-N-H ) | Cyano (-C≡N ) | Strong Hydrogen Bond (N-H···N) | Chains or Sheets |
| Amino (-N-H ) | Carbonyl (-C=O ) | Weaker Hydrogen Bond (N-H···O) | Cross-linking of chains/sheets |
| Aryl/Methyl (-C-H ) | Carbonyl (-C=O ) | Weak Hydrogen Bond (C-H···O) | Further stabilization of packing |
The interplay of these interactions dictates the final three-dimensional architecture, influencing the compound's physical properties such as melting point and solubility. The specific arrangement, whether it be herringbone, stacked, or a more complex network, would require definitive determination via single-crystal X-ray analysis.
Reactivity and Mechanistic Investigations of Methyl 4 Amino 3 Cyanobenzoate
Reactivity of the Aromatic Amino Group
The amino group in methyl 4-amino-3-cyanobenzoate is a key site for synthetic modifications, readily undergoing reactions typical of aromatic amines.
Acylation and Alkylation Reactions for Derivative Synthesis
The primary amino group of this compound can be readily acylated or alkylated to produce a variety of derivatives. Acylation, the addition of an acyl group, is often achieved by reacting the compound with acyl chlorides or anhydrides. This reaction is fundamental in the synthesis of more complex molecules, including quinazoline (B50416) derivatives. For instance, reaction with 2-acetylamino-benzoic acid can yield 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester.
Alkylation, the addition of an alkyl group, can be performed directly using alkylating agents like methyl iodide or dimethyl sulfate. An alternative and often safer approach is reductive amination, which involves reacting the amino group with an aldehyde or ketone in the presence of a reducing agent. This method allows for the controlled introduction of alkyl groups to the amine functionality.
Table 1: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
| Acylation | 2-Acetylamino-benzoic acid | Quinazoline derivative |
| Alkylation | Methyl iodide | N-alkylated derivative |
| Reductive Amination | Formaldehyde, Sodium cyanoborohydride | N-methylated derivative |
Diazotization and Subsequent Coupling Reactions
The aromatic amino group can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. iucr.orggoogle.com The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions.
One of the most common applications is the Sandmeyer reaction, where the diazonium group is replaced by a cyano group using a copper(I) cyanide salt. iucr.orggoogle.com This provides a pathway to synthesize dicyano-substituted aromatic compounds. The diazonium salt can also be coupled with other aromatic compounds to form azo dyes, or it can be subjected to other transformations to introduce a wide range of functional groups.
Reactivity of the Aromatic Cyano Group
The cyano (nitrile) group of this compound also exhibits a rich and varied reactivity, allowing for its conversion into several other important functional groups.
Hydrolysis and Amidation Reactions of the Nitrile Functionality
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under different reaction conditions. lumenlearning.com Complete hydrolysis to a carboxylic acid typically requires strong acidic or basic conditions. lumenlearning.com However, selective hydrolysis to the corresponding amide can be achieved under milder conditions. lumenlearning.comorgsyn.org
For instance, transition metal catalysts, such as those based on rhodium, can facilitate the hydration of nitriles to amides without leading to the formation of the carboxylic acid. orgsyn.org Another approach involves using enzymes like nitrile hydratases, which can selectively convert nitriles to amides. researchgate.net The use of cesium carbonate has also been reported to promote the direct amidation of esters with amino alcohols. acs.org
Table 2: Hydrolysis and Amidation of the Nitrile Group
| Reaction | Conditions | Major Product |
| Hydrolysis | Strong acid or base | Carboxylic acid lumenlearning.com |
| Amidation | Transition metal catalyst (e.g., Rhodium-based) | Amide orgsyn.org |
| Amidation | Nitrile hydratase (enzyme) | Amide researchgate.net |
| Amidation | Cesium carbonate (with amino alcohol) | Amide acs.org |
Reduction of the Cyano Group to Amine Derivatives
The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation over a palladium catalyst or using chemical reducing agents like lithium aluminum hydride. smolecule.comsmolecule.com The resulting aminomethyl derivative introduces a new basic center and a site for further functionalization.
Electrochemical reduction offers an alternative pathway for this transformation. This method can be advantageous as it often avoids the use of harsh chemical reagents. The choice of reducing agent and reaction conditions can be tailored to be compatible with the other functional groups present in the molecule.
Nucleophilic Addition Reactions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition reactions. lumenlearning.com This reactivity is similar to that of a carbonyl group, although the C≡N triple bond is generally less reactive. lumenlearning.com Activation of the nitrile group, often through protonation with an acid, can enhance its electrophilicity and facilitate the addition of weak nucleophiles. lumenlearning.com
Organometallic reagents, such as Grignard reagents or organozinc compounds, can add to the nitrile carbon to form new carbon-carbon bonds. thieme-connect.com These reactions typically lead to the formation of imine intermediates, which can then be hydrolyzed to ketones. This provides a valuable method for the construction of more complex carbon skeletons.
Reactivity of the Methyl Ester Functionality
The methyl ester group of this compound is a key site for chemical modification, primarily through hydrolysis and transesterification reactions. These transformations allow for the conversion of the ester into other functional groups, which is a critical step in the synthesis of more complex molecules.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-cyanobenzoic acid, under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis, often employed to increase water solubility or to prepare for subsequent reactions involving the carboxylic acid group. The rate and extent of hydrolysis are influenced by factors such as the concentration of the acid or base, temperature, and the solvent system used.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. rsc.org The reaction is typically reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. The efficiency of transesterification can be influenced by the nature of the alcohol and the catalyst employed. For instance, studies on related benzoate (B1203000) esters have shown that potassium carbonate can be an effective catalyst for transesterification with phenols. rsc.org
The table below summarizes the key aspects of these reactions.
| Reaction Type | Reagents | Product | Key Considerations |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | 4-Amino-3-cyanobenzoic acid | Reaction conditions (temperature, concentration) affect the rate. |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New Ester (4-amino-3-cyanobenzoyl-OR) | Reversible reaction; equilibrium can be shifted. |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound possesses distinct electronic properties due to the presence of both electron-donating (amino) and electron-withdrawing (cyano and methyl ester) groups. These substituents dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The powerful activating and ortho-, para-directing effect of the amino group (-NH2) dominates over the deactivating and meta-directing effects of the cyano (-CN) and methyl ester (-COOCH3) groups. Consequently, electrophilic attack is directed to the positions ortho and para to the amino group. The position para to the amino group is already substituted, so electrophiles will preferentially attack the positions ortho to the amino group, which are C2 and C6. However, steric hindrance from the adjacent cyano and ester groups may influence the regiochemical outcome. For many disubstituted benzenes, electrophilic aromatic substitution does not typically yield well-defined regiochemical outcomes. google.com
Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing cyano and ester groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to these groups. scribd.comlibretexts.org The amino group, being electron-donating, generally disfavors NAS. Therefore, nucleophilic substitution is most likely to occur at the positions activated by the electron-withdrawing groups. The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups involves two steps: attack of the nucleophile to form a carbanion intermediate (a Meisenheimer complex), followed by the loss of the leaving group to regenerate the aromatic system. libretexts.org
Reaction Mechanism Elucidation through Kinetic Studies and Isotopic Labeling
Understanding the detailed mechanisms of reactions involving this compound requires sophisticated analytical techniques, including kinetic studies and isotopic labeling.
Kinetic Studies: By monitoring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants and catalysts), valuable insights into the reaction mechanism can be obtained. For instance, kinetic studies can help determine the rate-determining step of a reaction and provide evidence for the involvement of specific intermediates. While specific kinetic studies on this compound are not widely reported, such investigations on analogous systems, like the nitration of aromatic derivatives, have been used to correlate reaction rates with the electronic properties of the substrates. nih.gov
Isotopic Labeling: This powerful technique involves replacing one or more atoms in a reactant with its isotope to trace the fate of the atoms throughout a chemical reaction. thieme-connect.de For example, using ¹⁵N-labeled this compound could help elucidate the mechanism of reactions involving the amino group. Similarly, deuterium (B1214612) labeling could be employed to study kinetic isotope effects, providing further mechanistic details. Isotopic labeling is a widely used tool in chemistry, life sciences, and medical research. thieme-connect.de
The following table outlines how these methods could be applied to study the reactivity of this compound.
| Investigation Method | Application Example | Information Gained |
| Kinetic Studies | Varying substrate and reagent concentrations in hydrolysis. | Reaction order, rate constants, identification of the rate-determining step. |
| Isotopic Labeling | Using ¹³C-labeled this compound in a decarboxylation reaction. | Tracking the carbon atom from the ester group to elucidate the reaction pathway. |
| Isotopic Labeling | Employing ¹⁵N-labeled starting material in diazotization reactions. | Clarifying the fate of the amino group and the mechanism of diazonium salt formation. |
Stereochemical Control and Regioselectivity in Derivatization Reactions
Achieving specific stereochemical and regiochemical outcomes is crucial when derivatizing this compound to synthesize complex target molecules.
Stereochemical Control: When new chiral centers are introduced during the derivatization of this compound, controlling the stereochemistry is paramount, especially in the synthesis of pharmaceuticals. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. For instance, in reactions analogous to glycosylation, the stereochemical outcome can be directed by specific protecting groups or catalysts. researchgate.net Research on related systems has demonstrated the use of palladium catalysts with chiral ligands to achieve high stereoselectivity in allylic alkylation reactions. researchgate.net
Regioselectivity: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the existing substituents. As discussed in section 4.4, the amino group directs electrophiles to the C2 and C6 positions, while the cyano and ester groups activate the ring for nucleophilic attack. Careful selection of reagents and reaction conditions is necessary to achieve the desired regiochemical outcome. For example, in the borylation of substituted benzonitriles, the regioselectivity is influenced by the directing effects of the substituents. google.com In some cases, a mixture of regioisomers may be formed, necessitating purification to isolate the desired product. researchgate.net
The table below provides examples of strategies for controlling stereochemistry and regioselectivity.
| Control Type | Strategy | Example Application |
| Stereochemical Control | Use of a chiral ligand with a metal catalyst. | Asymmetric hydrogenation of a double bond introduced into a derivative. |
| Regioselectivity | Exploiting the directing effect of the amino group. | Friedel-Crafts acylation to introduce a new substituent at the C2 position. |
| Regioselectivity | Blocking a reactive site with a temporary protecting group. | Protecting the amino group to allow for selective reaction at another position. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.
For Methyl 4-amino-3-cyanobenzoate, the HOMO is expected to be primarily localized on the benzene (B151609) ring and the electron-rich amino group. The amino group, being a strong electron-donating group, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient cyano and methyl ester groups, which act as electron acceptors. rsc.org This distribution makes these sites susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity.
Table 1: Predicted Reactivity Descriptors for this compound (Note: The following values are illustrative, based on theoretical principles and data from analogous molecules.)
| Descriptor | Formula | Predicted Value (Illustrative) | Significance |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | ~ -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | ~ -1.5 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.3 eV | Indicates chemical stability and low kinetic reactivity. sapub.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.65 eV | Describes the tendency of electrons to escape. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.15 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ2 / (2η) | ~ 3.09 eV | Quantifies the electrophilic nature of the molecule. |
Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. libretexts.orguni-muenchen.de They are invaluable for identifying the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wolfram.comvaia.com
In this compound, the ESP map would show a region of high negative potential (typically colored red) around the nitrogen atom of the amino group and the oxygen atoms of the ester's carbonyl group, due to their lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and electrophilic attack. uni-muenchen.de Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and adjacent to the electron-withdrawing cyano and ester groups. wolfram.com This distribution highlights the molecule's charge separation and potential interaction sites. libretexts.org
Reaction Pathway Prediction and Energy Profiling for Synthetic Transformations
Computational chemistry enables the theoretical investigation of reaction mechanisms, providing insights into the feasibility and energetics of synthetic routes. nrao.edursc.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, which are crucial for predicting reaction rates and outcomes. semanticscholar.org
A relevant synthetic transformation for this compound is the reduction of its nitro-analogue, Methyl 4-cyano-3-nitrobenzoate. DFT calculations can be employed to model this reduction pathway, for example, using a catalyst like palladium on carbon with hydrogen gas. The calculations would involve:
Geometry Optimization: Determining the lowest energy structures of the reactant, product, and any intermediates.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the activation barrier.
Energy Calculation: Computing the relative energies of all species to construct a complete energy profile of the reaction.
Such studies can help optimize reaction conditions by predicting the most energy-efficient pathway and identifying potential by-products. semanticscholar.org Modern approaches even leverage machine learning and AI to predict retrosynthetic pathways for complex molecules based on learned chemical reaction rules. arxiv.org
Spectroscopic Property Prediction and Validation against Experimental Data
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. scielo.org.zaresearchgate.net Comparing these theoretical spectra with experimental data serves as a crucial validation of the computational model and aids in the definitive assignment of experimental signals. nih.gov
For this compound, DFT calculations can predict the vibrational frequencies associated with its key functional groups. These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical method and to improve agreement with experimental results. scielo.org.za
Table 2: Comparison of Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) (Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental values are typical ranges for these functional groups.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Amino (-NH₂) | N-H Symmetric/Asymmetric Stretch | ~3350-3500 | 3300-3500 |
| Cyano (-C≡N) | C≡N Stretch | ~2230 | 2220-2260 |
| Ester (-COOCH₃) | C=O Stretch | ~1725 | 1730-1750 researchgate.net |
| Ester (-COOCH₃) | C-O Stretch | ~1250 | 1150-1250 |
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical predictions are invaluable for assigning peaks in complex experimental spectra and confirming the molecular structure. rsc.org
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound possesses conformational flexibility due to the rotation around several single bonds, such as the C-C bond connecting the ester group to the ring and the C-N bond of the amino group. Molecular modeling techniques, including both molecular mechanics and quantum chemical methods, are used to perform conformational analysis. nih.gov These studies identify the different possible spatial arrangements (conformers) of the molecule and determine their relative stabilities.
The goal is to find the global minimum energy conformation, which is the most stable and thus most populated structure at equilibrium. For this molecule, calculations would explore the rotational barriers of the amino and methyl ester groups to understand their preferred orientations relative to the benzene ring. These orientations are influenced by a balance of steric hindrance and electronic effects, such as the potential for intramolecular hydrogen bonding.
Molecular dynamics (MD) simulations can further extend this analysis by modeling the movement of the molecule over time. MD can simulate how this compound interacts with solvent molecules or other species, providing insights into its solution-phase behavior and intermolecular forces that govern its macroscopic properties. researchgate.net
Applications and Derivatization in Advanced Organic Synthesis
Methyl 4-Amino-3-Cyanobenzoate as a Key Synthetic Building Block and Intermediate
This compound is a versatile organic compound characterized by a benzene (B151609) ring substituted with three distinct functional groups: an amino (-NH2), a cyano (-C≡N), and a methyl ester (-COOCH3) group. americanelements.com This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, ester) groups at specific positions (ortho, meta, and para to each other) imparts a rich and tunable reactivity profile. This makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules. The presence of these multiple reactive sites allows for its use in constructing diverse molecular architectures, from heterocyclic scaffolds to intricate polyaromatic systems.
The ortho-disposed amino and cyano groups on the benzene ring of this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems. This "ortho-amino-benzonitrile" motif is a classic starting point for constructing nitrogen-containing heterocycles through condensation and cyclization reactions.
For instance, this arrangement can be utilized in reactions with one-carbon synthons (like formic acid or its derivatives) to form substituted quinazolinones, a class of compounds with significant pharmacological interest. The general reaction pathway involves the initial formation of an amidine or a related intermediate via the reaction of the amino group, followed by an intramolecular cyclization where the nitrogen attacks the cyano group.
Furthermore, the amino group can react with β-ketoesters or similar 1,3-dicarbonyl compounds to form enamines, which can subsequently undergo intramolecular cyclization onto the cyano group to yield substituted quinoline (B57606) derivatives. The reactivity of the cyano group can also be harnessed directly, for example, through reactions with hydrazines to form amino-pyrazoles fused to the benzene ring. The versatility of this scaffold is a cornerstone for building libraries of heterocyclic compounds for various applications, including medicinal chemistry and materials science. mdpi.com
Table 1: Examples of Heterocyclic Systems Derived from ortho-Amino-Benzonitrile Precursors
| Reagent(s) | Resulting Heterocyclic Core | Reaction Type |
|---|---|---|
| Carbonyl compounds | Imidazoles, Pyrimidines | Condensation/Cyclization |
| Dicarbonyl compounds | Quinolines, Diazepines | Condensation/Cyclization |
| Isothiocyanates | Thiazoles, Thiadiazines | Addition/Cyclization |
The structure of this compound, featuring both electron-donating and electron-accepting groups, makes it an interesting candidate for the synthesis of functional materials with specific electronic or photophysical properties. Such "push-pull" systems are of great interest in the development of nonlinear optical materials, molecular sensors, and organic electronics. mdpi.com
The amino group can serve as a site for extending the conjugated system through reactions like diazotization followed by coupling reactions (e.g., Heck or Suzuki coupling), introducing additional aromatic rings. Similarly, the cyano and ester groups can be chemically transformed to link the core structure into larger polymeric or discrete covalent organic frameworks (COFs) and cage compounds. wiley.com For example, the hydrolysis of the ester to a carboxylic acid and the reduction of the cyano group to an aminomethyl group would provide two new reactive handles for polymerization or directed assembly into larger, well-defined polyaromatic architectures. The inherent dipolar nature of the molecule is a key feature for creating materials with modulated push-pull properties. mdpi.com
Advanced Derivatization for Novel Chemical Entities and Functionalization
The trifunctional nature of this compound allows for a multitude of derivatization strategies to generate novel chemical entities. The distinct reactivity of the amino, cyano, and ester groups enables chemists to perform selective modifications, building molecular complexity in a controlled manner.
The ability to selectively modify one functional group while leaving the others intact is crucial for the efficient use of this compound as a building block.
Amino Group Functionalization: The primary amino group is a potent nucleophile and can be selectively acylated, alkylated, or used in condensation reactions. For example, acylation with acid chlorides or anhydrides can be performed under standard conditions to form amides. This modification can serve as a protecting strategy or to introduce new functionalities.
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid provides a new reactive site for amide bond formation (e.g., via coupling reagents like EDC/HOBt) or other transformations. Alternatively, the ester can undergo transesterification with other alcohols.
Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions. More usefully, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4). srce.hr It can also participate in cycloaddition reactions or be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
The challenge and opportunity lie in the regioselective functionalization when multiple sites could potentially react. For instance, achieving selective modification at a C-H bond adjacent to one of the existing functional groups can be accomplished using directed metalation strategies, where one group directs an organometallic reagent to a specific position. uni-muenchen.denih.gov
Table 2: Potential Regioselective Transformations of this compound
| Functional Group | Reagent/Condition | Product Functional Group |
|---|---|---|
| Amino (-NH2) | Acyl Chloride, Base | Amide (-NHCOR) |
| Amino (-NH2) | Aldehyde/Ketone | Imine (-N=CHR) |
| Ester (-COOCH3) | LiOH, H2O/THF | Carboxylic Acid (-COOH) |
| Ester (-COOCH3) | Hydrazine | Hydrazide (-CONHNH2) |
| Cyano (-C≡N) | H2, Raney Ni | Aminomethyl (-CH2NH2) |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools for rapidly generating molecular complexity and diversity. mdpi.comrsc.org The primary amino group of this compound makes it an excellent substrate for several well-known MCRs.
For example, it can serve as the amine component in the Ugi or Passerini reactions. In an Ugi four-component reaction, an aldehyde, an amine (this compound), a carboxylic acid, and an isocyanide would react to form a complex α-acetamido carboxamide derivative in a single step. The resulting product would bear the substituted cyanobenzoate scaffold, offering a rapid route to libraries of complex molecules for screening purposes. mdpi.com Similarly, its derivatives can be used in other MCRs like the Biginelli or Hantzsch reactions to create diverse heterocyclic structures. mdpi.com The efficiency and atom economy of MCRs make them a highly attractive strategy for leveraging this building block in combinatorial chemistry and drug discovery. mdpi.com
Development of Catalysts or Ligands Derived from this compound Backbones
The structure of this compound is also a promising starting point for the synthesis of novel ligands for catalysis or metal-organic materials. The multiple heteroatoms (N, O) can act as coordination sites for metal ions.
Through straightforward chemical modifications, the molecule can be converted into sophisticated chelating ligands. For instance, condensation of the amino group with a salicylaldehyde (B1680747) derivative would produce a Schiff base ligand. Such ligands are well-known for their ability to form stable complexes with a wide range of transition metals, which can exhibit catalytic activity in various organic transformations. mdpi.com
Furthermore, the cyano and ester groups can be modified to introduce other coordinating moieties, such as phosphine (B1218219) or pyridyl groups, leading to the formation of bidentate or tridentate ligands. For example, reduction of the cyano group to an amine and condensation with 2-pyridinecarboxaldehyde (B72084) would yield a tridentate ONN-type ligand. mdpi.com The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, could be fine-tuned by the substituents on the aromatic ring. The development of chiral versions of these ligands could also open avenues in asymmetric catalysis.
Medicinal Chemistry and Biological Activity Investigations
Methyl 4-Amino-3-Cyanobenzoate as a Privileged Scaffold in Drug Discovery
In medicinal chemistry, a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple biological targets, making it a valuable template for the design of novel bioactive compounds. nih.govibmmpeptide.com The concept is central to library design and drug discovery, allowing for the creation of diverse collections of molecules with drug-like properties. nih.govlifechemicals.com The this compound structure represents such a scaffold. Its substituted benzene (B151609) ring, featuring strategically placed amino, cyano, and methyl ester groups, provides multiple points for chemical modification. This versatility allows chemists to systematically alter the molecule's properties to target a range of proteins and receptors. The scaffold's utility is demonstrated by its use as a key intermediate in the synthesis of complex heterocyclic compounds designed as potent and selective inhibitors for various enzymes. google.com
Structure-Activity Relationship (SAR) Studies of Aminocyanobenzoate Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a hit compound, chemists can understand how changes to the molecule's structure affect its potency, selectivity, and pharmacokinetic properties. gardp.org For derivatives of the aminocyanobenzoate scaffold, SAR analysis reveals critical insights. For instance, the "magic methyl" effect, where the addition of a single methyl group can dramatically alter a compound's efficacy or metabolic profile, is a key consideration in the optimization of such molecules. mdpi.com Studies on related scaffolds show that the nature and position of substituents on the aromatic ring are crucial. nih.gov The amino group can be functionalized for bioconjugation, while the ester group can be modified to enhance binding to target proteins like kinases. The cyano group, being electron-withdrawing, influences the electronic properties of the ring and can participate in key binding interactions or serve as a synthetic handle for further derivatization.
Rational Design and Synthesis of Bioisosteres for Lead Optimization
Bioisosterism is a cornerstone strategy in rational drug design used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. ufrj.bru-tokyo.ac.jp This process of bioisosteric replacement can enhance potency, improve selectivity, modify pharmacokinetics, or reduce toxicity. nih.govresearchgate.net The introduction of a bioisostere can alter molecular size, shape, electronic distribution, and polarity, which may be beneficial or detrimental to biological activity. nih.govresearchgate.net
For derivatives originating from the this compound scaffold, various functional groups can be targeted for bioisosteric replacement. The amide bond, often found in derivatives synthesized from this scaffold, is susceptible to enzymatic degradation in the body. nih.gov Replacing the amide linkage with more stable bioisosteres is a common strategy to improve metabolic stability. For example, five-membered heterocyclic rings such as 1,2,3-triazoles and 1,2,4-oxadiazoles are well-known amide surrogates that have been successfully used to create more robust drug candidates. nih.govrsc.org The cyano group itself can be replaced by other electron-withdrawing groups to fine-tune the molecule's interaction with its target, while the carboxylic ester can be swapped with bioisosteres like tetrazoles to alter acidity and binding characteristics. nih.gov
Exploration of Enzyme Inhibition and Receptor Binding Properties
The aminocyanobenzoate scaffold is a valuable starting point for developing potent inhibitors of various enzymes and ligands for receptors. Its derivatization has led to the discovery of molecules targeting several important protein classes.
For example, the closely related isomer, methyl 2-amino-5-cyanobenzoate, has been used as a key starting material in the synthesis of novel phosphodiesterase (PDE) inhibitors. google.com Furthermore, derivatives incorporating the quinazoline (B50416) core, which can be synthesized from aminobenzoate precursors, have shown potent dual inhibitory activity against Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDACs), two important targets in cancer therapy. nih.gov Other related structures have been investigated as antagonists for metabotropic glutamate (B1630785) receptors, which are implicated in various neurological disorders. google.com The ability to functionalize the core structure allows for the optimization of binding affinity and selectivity for the desired biological target.
| Derivative Scaffold | Target Enzyme/Receptor | Reported Activity/Potency | Source |
|---|---|---|---|
| Quinazoline | PI3Kα | IC₅₀ = 3.3 nM | nih.gov |
| Quinazoline | HDAC1 | IC₅₀ = 2.4 nM | nih.gov |
| Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine | Phosphodiesterase (PDE) | Inhibitory activity demonstrated | google.com |
| Heteropolycyclic compounds | Metabotropic Glutamate Receptor (mGluR) | Antagonist activity demonstrated | google.com |
Exploration of Pharmacological Potential through Strategic Derivatization
Development of Neuroprotective Agents and Related Therapeutic Compounds
The strategic derivatization of core scaffolds is a proven method for developing novel therapeutics, including neuroprotective agents. nih.gov Strategies often involve the replacement of metabolically labile groups, such as amides, with more stable bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles to improve drug properties. nih.gov This approach has been successfully applied in the development of α-lipoic acid derivatives with neuroprotective activity. nih.gov Glycosides such as acteoside and echinacoside (B191147) have demonstrated neuroprotective effects on dopaminergic neurons in animal models of Parkinson's disease. nih.gov While direct synthesis of neuroprotective agents from this compound is not extensively documented in the provided sources, the chemical tractability of the scaffold suggests its potential as a starting point for such endeavors. Its multiple functionalization points could be used to construct novel compounds designed to interact with targets relevant to neurodegenerative diseases, such as AMPA and NMDA receptors. nih.gov
Design and Synthesis of Potential Anticancer Agents
The aminobenzoate scaffold has proven to be a highly fruitful starting point for the design and synthesis of potential anticancer agents. nih.gov Numerous derivatives have been developed that exhibit significant cytotoxic activity against various human cancer cell lines. researchgate.net One successful strategy involves using the aminobenzoate core to construct more complex heterocyclic systems, such as quinazolines, which are known to possess potent anticancer properties by targeting critical pathways. nih.govnih.gov For instance, quinazoline derivatives have been synthesized that act as dual inhibitors of PI3K and HDACs, showing significant tumor growth inhibition in xenograft models. nih.gov Other synthetic routes starting from related cyanobenzoate precursors have yielded ester derivatives with potent activity against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net
| Derivative Class | Cancer Cell Line | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| Ester of Ataluren Analog | HepG2 (Liver Cancer) | 1.61 - 36.52 | researchgate.net |
| Ester of Ataluren Analog | MCF-7 (Breast Cancer) | 1.61 - 36.52 | researchgate.net |
| Quinazoline Derivative (Compound 23) | HCT116 (Colon Cancer) | 0.019 (antiproliferative) | nih.gov |
| Quinazoline Derivative (Compound 36) | HCT116 (Colon Cancer) | 0.011 (antiproliferative) | nih.gov |
| Nitrobenzoate Derivative | Breast Cancer Cells | Potent activity reported |
Prodrug Strategies and Enhancing Pharmacokinetic Profiles via Ester Modifications
The development of effective therapeutic agents often involves overcoming challenges related to their pharmacokinetic properties, such as poor absorption, rapid metabolism, or inadequate distribution to the target site. Prodrug strategies represent a powerful approach in medicinal chemistry to address these limitations. This section explores the potential application of prodrug strategies to "this compound", with a specific focus on modifications of its ester group to enhance its pharmacokinetic profile.
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.govbenthamopenarchives.com This approach can be used to improve various properties of a drug, including its solubility, permeability, stability, and site-specific delivery. nih.govgoogle.com For aromatic amines and aminobenzoates, prodrug strategies often focus on masking the polar amino or carboxyl groups to increase lipophilicity and facilitate passage across biological membranes. nih.govacs.org
Esterification of a carboxylic acid or acylation of an amine are common methods for creating prodrugs. acs.orgexo-ricerca.it In the case of "this compound," both the amino and the ester functionalities present opportunities for modification. However, this discussion will center on modifications of the methyl ester group. The rationale behind this approach is to improve oral bioavailability by creating a more lipophilic molecule that can be readily absorbed from the gastrointestinal tract. nih.gov Once absorbed, the ester linkage is designed to be cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues, thereby releasing the active parent compound. acs.org
The ideal ester prodrug should exhibit a balance of properties: sufficient chemical stability to prevent premature hydrolysis in the gut, yet be labile enough to be efficiently cleaved by esterases in the systemic circulation or target tissues. nih.gov The rate of this enzymatic hydrolysis can be finely tuned by altering the steric and electronic properties of the alcohol moiety of the ester.
For "this compound," a series of ester prodrugs could be synthesized by replacing the methyl group with various other alkyl or substituted alkyl groups. The table below illustrates a hypothetical series of such prodrugs and the anticipated impact on their lipophilicity and enzymatic hydrolysis rates.
Table 1: Hypothetical Ester Prodrugs of 4-amino-3-cyanobenzoic acid and Their Predicted Properties
| Compound Name | Ester Modification | Predicted LogP | Predicted Rate of Enzymatic Hydrolysis | Rationale |
| This compound | -CH₃ | 1.5 | Moderate | Parent compound, baseline for comparison. |
| Ethyl 4-amino-3-cyanobenzoate | -CH₂CH₃ | 1.9 | Slightly Slower | Increased lipophilicity, minor steric hindrance. |
| Isopropyl 4-amino-3-cyanobenzoate | -CH(CH₃)₂ | 2.2 | Slower | Increased steric bulk near the ester bond may slow hydrolysis. |
| tert-Butyl 4-amino-3-cyanobenzoate | -C(CH₃)₃ | 2.6 | Much Slower | Significant steric hindrance expected to dramatically reduce the rate of hydrolysis. |
| Acyloxythis compound | -CH₂OC(O)CH₃ | 1.3 | Faster | Designed for rapid cleavage, as acyloxymethyl esters are highly susceptible to esterases. |
Note: The LogP and hydrolysis rate values are predictive and serve for illustrative purposes.
By systematically modifying the ester group, it is possible to enhance the pharmacokinetic profile of "this compound." For instance, increasing the length or branching of the alkyl chain of the ester generally increases the lipophilicity (LogP) of the compound. exo-ricerca.it This can lead to improved absorption through passive diffusion across the lipid bilayers of intestinal cells.
The following table outlines the potential effects of these modifications on key pharmacokinetic parameters.
Table 2: Predicted Pharmacokinetic Outcomes of Ester Modifications to "this compound"
| Ester Prodrug | Predicted Oral Bioavailability (%) | Predicted Plasma Half-life (t½) of Prodrug | Predicted Cmax of Parent Drug | Rationale |
| This compound | Low | Short | Low | Baseline, likely limited by polarity. |
| Ethyl 4-amino-3-cyanobenzoate | Moderate | Short | Moderate | Improved absorption due to higher lipophilicity. |
| Isopropyl 4-amino-3-cyanobenzoate | Moderate-High | Moderate | High | Slower hydrolysis may lead to a more sustained release of the parent drug. |
| tert-Butyl 4-amino-3-cyanobenzoate | High | Long | Low and Delayed | Very slow hydrolysis might not be ideal for achieving therapeutic concentrations of the parent drug. |
| Acyloxythis compound | High | Very Short | High and Rapid | Rapid absorption and fast conversion could lead to a quick onset of action. |
Note: The pharmacokinetic data presented are hypothetical and based on established principles of prodrug design.
Future Perspectives and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules often involves multi-step processes that can be optimized for efficiency and yield. Industrial production methods are increasingly turning to continuous flow processes, which offer precise control over reaction parameters such as temperature and pressure, leading to higher purity and yield. Automated reactors are a key component of these modern synthetic strategies. The Open Reaction Database (ORD) is an initiative aimed at creating a comprehensive, open-access repository of organic reaction data. This database is designed to support both traditional and emerging technologies, including automated high-throughput experiments and flow chemistry. The structured data within ORD is envisioned to enable the development of computer-aided synthesis planning and reaction prediction tools. The integration of compounds like methyl 4-amino-3-cyanobenzoate into these automated platforms could significantly accelerate the discovery and production of new materials and pharmaceuticals.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent bonds, offers a pathway to construct complex and functional architectures. The functional groups on this compound, particularly the amino and cyano groups, are capable of forming hydrogen bonds and participating in other non-covalent interactions, such as π–π stacking. nih.gov These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined structures. nih.gov
The study of similar molecules provides insight into the potential of this compound in this field. For instance, the crystal structures of related benzonitrile (B105546) derivatives reveal the significant role of cyano-halogen interactions in dictating their self-assembly. acs.org Furthermore, amino acids, which share the amino functional group, are known to self-assemble into a variety of functional biomaterials. nih.gov The ability to form specific intermolecular interactions, such as the R₂²(8) motifs in hydrogen bonding, is crucial for mapping and designing supramolecular structures. The exploration of this compound in co-crystallization and the formation of novel supramolecular assemblies is a promising area of research. iucr.org
Exploration in Advanced Materials Science (e.g., Polymers, Sensors, Organic Electronics)
The distinct electronic and structural properties of this compound make it a candidate for incorporation into advanced materials. americanelements.com Its derivatives are being investigated for a range of applications, from polymers to organic electronics.
Polymers: Methyl 4-cyanobenzoate (B1228447), a related compound, is used as a precursor for functional polymer monomers. chemicalbook.com The bifunctional nature of this compound allows it to be a valuable monomer in the synthesis of novel polymers with tailored properties.
Sensors: The development of liquid crystals is essential for various electronic applications, including sensors. Research into related compounds suggests the potential for designing new liquid crystalline materials.
Organic Electronics: High-purity organic compounds are crucial for the development of organic semiconductors. chemscene.com The molecular structure of this compound and its derivatives could be leveraged in the design of new materials for organic electronic devices. chemscene.com
Implementation of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction
The fields of chemistry and materials science are increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new compounds and the optimization of chemical reactions.
Compound Design: ML models are being used to predict the properties and activities of novel molecules. For example, AI technologies are transforming cancer drug discovery by aiding in target identification and drug design. researchgate.net In the field of olfactory receptors, ML classifiers trained on the chemical features of known agonists and non-agonists are used to identify novel activating compounds. mq.edu.au
Reaction Prediction: AI can also be used to predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. chinesechemsoc.org The development of comprehensive reaction databases is crucial for training these predictive models. By analyzing vast amounts of reaction data, ML algorithms can identify patterns and predict the most effective catalysts, reagents, and conditions for a desired transformation. chinesechemsoc.org The application of these technologies to the synthesis and modification of this compound could unlock new avenues for creating functional molecules with high efficiency.
Q & A
Basic: What are the common synthetic routes for Methyl 4-amino-3-cyanobenzoate, and what reaction conditions are critical for high yield?
This compound can be synthesized via multi-step reactions involving triazine coupling and functional group transformations. A typical procedure involves:
- Step 1 : Reacting trichlorotriazine with substituted phenols (e.g., 4-methoxyphenol) under controlled temperatures (e.g., 45°C) to form intermediate triazine derivatives .
- Step 2 : Introducing the cyano group via nucleophilic substitution or cyanation reactions, ensuring anhydrous conditions to prevent hydrolysis.
- Key conditions : Temperature control (±2°C), stoichiometric ratios (1:1 equiv. for coupling agents), and use of polar aprotic solvents (e.g., DMF) to enhance reactivity. Yields exceeding 80% are achievable with rigorous purification (e.g., column chromatography) .
Basic: How is this compound characterized spectroscopically, and what key spectral features confirm its structure?
Structural confirmation relies on:
- <sup>1</sup>H NMR : Distinct signals for the methyl ester (δ ~3.86 ppm, singlet), aromatic protons (δ ~6.8–8.2 ppm, multiplet), and amino groups (δ ~5.5 ppm, broad) . Overlapping signals in crowded regions (e.g., δ 171–173 ppm for carbonyls) require high-field NMR (≥400 MHz) for resolution .
- X-ray crystallography : Single-crystal studies reveal planar aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions), with mean C–C bond lengths of 1.39 Å confirming sp<sup>2</sup> hybridization .
Advanced: How can researchers optimize the introduction of the cyano group in this compound synthesis to avoid by-products?
Optimization strategies include:
- Catalyst selection : Use CuCN or Pd-based catalysts for efficient cyanation, minimizing side reactions like nitrile hydrolysis .
- Temperature modulation : Maintain reaction temperatures below 60°C to prevent thermal degradation of the cyano group.
- In-situ monitoring : Employ TLC or LC-MS to track reaction progress and terminate at ~90% conversion to avoid over-cyanation .
Advanced: What are the common discrepancies observed in the NMR data of this compound derivatives, and how should they be resolved?
Discrepancies often arise from:
- Dynamic exchange effects : Amino proton signals (δ ~5.5 ppm) may split or broaden due to tautomerism. Use DMSO-d6 as a solvent to stabilize the amino group via hydrogen bonding .
- Overlapping signals : Aromatic protons near electron-withdrawing groups (e.g., cyano) may overlap. Apply 2D NMR (COSY, HSQC) to assign peaks unambiguously .
Basic: What are the solubility properties of this compound, and how do they influence solvent selection in reactions?
The compound exhibits:
- High solubility : In polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity.
- Limited solubility : In non-polar solvents (hexane, ether), requiring co-solvents (e.g., THF:EtOH mixtures) for homogeneous reactions .
- Stability note : Avoid aqueous solvents to prevent ester hydrolysis; use anhydrous conditions for long-term storage .
Advanced: What strategies are effective in resolving crystallographic disorder in this compound single-crystal studies?
To address crystallographic challenges:
- Crystal growth : Use slow evaporation from a DCM/hexane mixture to obtain high-quality crystals.
- Data refinement : Apply SHELXL for anisotropic displacement parameters and constrain aromatic rings to planar geometries during refinement .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O=C) to resolve disorder in the amino and ester moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
